molecular formula C14H16N2O3 B2467058 N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide CAS No. 683231-64-3

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide

Cat. No.: B2467058
CAS No.: 683231-64-3
M. Wt: 260.293
InChI Key: GSVAOOCMBDEQFU-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide (CAS 683231-64-3) is a synthetic compound featuring a pentanamide moiety linked to a 2-methyl-1,3-dioxoisoindolin-4-yl group. This structure places it within the well-researched isoindolinone derivative family, known for diverse pharmacological applications, including investigated antiparasitic, anticancer, and antimicrobial activities . The 1,3-dioxoisoindolinyl core is recognized for contributing to metabolic stability and drug-likeness in research compounds, while the methyl substituent at position 2 can influence steric and electronic properties, potentially altering solubility and target interactions . The primary research value of this compound lies in its role as a chemical scaffold in medicinal chemistry and drug discovery. Its structural features make it a valuable intermediate or target for developing novel bioactive molecules. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in optimizing interactions with enzymatic targets and cellular receptors . The mechanism of action for this class of compounds is often attributed to its ability to interact with specific biological targets. Preliminary research on similar isoindolinone derivatives suggests potential activity through enzymatic inhibition, where the compound may bind to the active sites of enzymes, or through receptor modulation, affecting critical signal transduction pathways . These interactions are typically facilitated by the compound's capacity for hydrogen bonding and hydrophobic contacts with target molecules. This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses. This product is offered as high-grade material to ensure reliable and reproducible results in your scientific investigations.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-4-8-11(17)15-10-7-5-6-9-12(10)14(19)16(2)13(9)18/h5-7H,3-4,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVAOOCMBDEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of solvents such as toluene or acetic acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted isoindoline derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling proteins and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (Albendazole Derivative)

Structure and Synthesis: N-(4-methoxyphenyl)pentanamide is a simplified albendazole derivative synthesized via coupling 4-anisidine with pentanoic acid . Its structure replaces albendazole’s benzimidazole-carbamate with a methoxyphenyl-pentanamide group, enhancing synthetic accessibility and reducing cytotoxicity .

Key Properties :

  • Anthelmintic Activity : Exhibits time- and concentration-dependent activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity (cell viability >90% vs. albendazole’s 30–50% reduction) .
  • Drug-Likeness : Adheres to Lipinski’s Rule of Five, with optimal logP (2.8), topological polar surface area (TPSA = 61.4 Ų), and synthetic accessibility (SAscore = 2.1 vs. albendazole’s 4.3) .
  • Pharmacokinetics : Predicted blood-brain barrier (BBB) permeability and CYP450 inhibition, similar to albendazole .

Table 1: Physicochemical Comparison

Property N-(4-Methoxyphenyl)Pentanamide Albendazole
Molecular Weight (g/mol) 237.3 265.3
logP 2.8 3.1
TPSA (Ų) 61.4 75.9
Synthetic Accessibility 2.1 4.3
Cytotoxicity (Human) None observed 30% reduction
3-Chloro-N-phenyl-phthalimide

Structure and Applications: This isoindolinone derivative (Fig. 1, ) features a chlorinated aromatic ring, influencing its electronic profile and reactivity. It serves as a monomer for polyimide synthesis but lacks direct pharmacological data in the evidence .

Contrast with Target Compound :

  • No anthelmintic data is reported, highlighting the role of substituent choice in biological activity.
PROTAC Degrader 5d ()

Structure : 4-(4-(3-Benzyl-ureido)phenyl)piperazin-1-yl)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide shares the 1,3-dioxoisoindolin-4-yl-pentanamide core but includes a dioxopiperidinyl group for proteolysis-targeting chimera (PROTAC) activity .

Key Differences :

  • The dioxopiperidinyl group enhances hydrophilicity (TPSA >120 Ų) and enables protein degradation, unlike the simpler methyl substituent in the target compound.
  • Synthesized via multi-step coupling, reflecting higher complexity (HRMS: m/z 837.3802) .
Sulfonamide-Pentanamide Derivatives ()

Examples : N4-Valeroylsulfathiazole and analogs feature a pentanamide linked to sulfonamide groups, demonstrating antitubercular activity .

Contrast :

  • Sulfonamide groups increase TPSA (>100 Ų) and hydrogen-bonding capacity, reducing BBB permeability compared to isoindolinone derivatives.
  • Biological activity shifts from antiparasitic (N-(4-methoxyphenyl)pentanamide) to antimicrobial, underscoring substituent-driven target specificity.

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Structural Characteristics

This compound belongs to the isoindoline-1,3-dione family, characterized by a dioxoisoindoline core. This structural motif is known for its diverse reactivity and potential therapeutic applications. The compound's specific substitution pattern enhances its chemical and biological properties, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells.

Target Interactions

  • Enzymatic Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is facilitated by hydrogen bonding and hydrophobic interactions with target molecules.
  • Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways critical for various biological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial and antifungal activities. The phthalimide moiety in these compounds is suggested to interact with cytochrome P450 enzymes in fungi, contributing to their efficacy against microbial pathogens.

Antitumor Activity

The compound has shown potential in cancer research. Isoindoline derivatives are being investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies have demonstrated that related compounds can modulate the expression of oncogenes and tumor suppressor genes, leading to reduced tumor viability .

Case Studies and Experimental Data

Several studies have explored the biological effects of isoindoline derivatives:

  • Cytotoxicity Assays : In vitro assays have demonstrated that certain isoindoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in multiple myeloma cells .
  • Mechanistic Insights : Detailed biochemical analyses have revealed that these compounds can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers. This suggests that this compound may activate intrinsic apoptotic pathways .
  • Animal Models : Animal studies have shown promising results regarding the compound's safety profile and therapeutic efficacy. Dosage effects were observed where higher concentrations led to significant reductions in tumor size without major adverse effects on normal tissues.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against fungal pathogens via enzyme interaction
AntitumorInduces apoptosis in cancer cells; modulates oncogene expression
CytotoxicityDemonstrated significant cytotoxic effects in vitro
Animal StudiesShowed reduced tumor size with favorable safety profile

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide and its analogs?

  • Methodological Answer : Synthesis often employs multicomponent reactions (MCRs) using isocyanides. For example:
  • Isocyanide-based MCRs : Patil et al. (2012) synthesized analogous pentanamide derivatives via three-component reactions (isocyanide, aldehyde, amine) under mild conditions, achieving yields up to 69% .
  • Allyl amine incorporation : Schiltz (2010) utilized allyl amines and nitroaryl groups in MCRs, followed by purification via column chromatography and characterization via HRMS and IR spectroscopy .

Q. Table 1: Representative Synthetic Protocols

ComponentsConditionsYield (%)Characterization MethodsReference
Isocyanide, aldehyde, amineRT, 24h69HRMS, IR, melting point (MP)
Allyl amine, nitroarylReflux, DCM, 12h47-69NMR, HRMS, column chromatography

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard:
  • SHELX : Handles small-molecule refinement, including twinned data and high-resolution macromolecular crystals. Iterative refinement cycles with bond-length/angle restraints improve accuracy .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry and steric effects .

Advanced Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?

  • Methodological Answer : Discrepancies may arise from crystal disorder or thermal motion. Strategies include:
  • SHELXL refinement : Use TWIN and HKLF5 commands to manage twinned or overlapped reflections .
  • Cross-validation : Compare IR spectra (e.g., amide C=O peaks at ~1650 cm⁻¹) with crystallographic data to confirm functional groups .

Q. What role do hydrogen bonding patterns play in the compound’s stability and solubility?

  • Methodological Answer : Graph set analysis (Bernstein et al., 1995) categorizes hydrogen bonds into motifs (e.g., chains, rings). For example:
  • D(2) motif : N-H···O=C interactions in isoindolinone derivatives enhance lattice stability, as seen in sulfonamide-pentanamide analogs (melting points >110°C) .

Q. Table 2: Hydrogen Bond Parameters in Analogs

Donor-Acceptor PairDistance (Å)Angle (°)Graph SetThermal Stability (°C)Reference
N-H···O=C2.89155D(2)110-121
O-H···N (amide)2.95160R₂²(8)>100

Q. How can structure-activity relationship (SAR) studies optimize biological activity in pentanamide derivatives?

  • Methodological Answer : Functional group substitution is critical. For example:
  • Dopamine receptor selectivity : Blass et al. (2021) modified arylpiperazine moieties in pentanamide derivatives, achieving 100-fold D3/D2 selectivity via steric adjustments (e.g., 4-aryl vs. 3-aryl substitution) .
  • Assays : Radioligand binding (Kd values) and molecular docking (e.g., Glide SP mode) validate interactions. LogP adjustments (2.5-4.0) balance solubility and permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.